REACTION_CXSMILES
|
[CH2:1]([O:5][CH2:6][C:7]1[C:8]([O:14][CH3:15])=[N:9][CH:10]=[CH:11][C:12]=1I)[CH:2]=[CH:3][CH3:4].C(=O)([O-])[O-].[K+].[K+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C)C=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Rh]Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2:3]([C:2]1[C:12]2[C:7](=[C:8]([O:14][CH3:15])[N:9]=[CH:10][CH:11]=2)[CH2:6][O:5][CH:1]=1)[CH3:4] |f:1.2.3,4.5,7.8.9,10.11.12.13|
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Name
|
|
Quantity
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228 g
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Type
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reactant
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Smiles
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C(C=CC)OCC=1C(=NC=CC1I)OC
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Name
|
|
Quantity
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200 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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Quantity
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100 g
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Type
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catalyst
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Smiles
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[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
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Quantity
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3.5 L
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
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3.75 g
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Type
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catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
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|
Quantity
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5.31 g
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Type
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catalyst
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Smiles
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[Rh]Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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is purged with nitrogen for 20 min
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Duration
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20 min
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Type
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TEMPERATURE
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Details
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cooled to below 50° C.
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Type
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FILTRATION
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Details
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filtered through a pad of Celite®
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Type
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WASH
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Details
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The pad is washed with tert-butyl methyl ether (200 ml)
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Type
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WASH
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Details
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The filtrate is washed with water (4×3 L)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate (260 g)
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Type
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CONCENTRATION
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Details
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concentrated to a dark oil that
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Type
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DISTILLATION
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Details
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distilled (about 85°-98° C., about 6 mm Hg)
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Name
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Type
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product
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Smiles
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C(C)C1=COCC2=C(N=CC=C21)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |